Chiral Resolution: Single Enantiomer (R) vs. Racemate and (S)-Enantiomer Procurement
The (R)-enantiomer (CAS 864759-46-6) must be differentiated from its (S)-enantiomer (CAS 864759-47-7); these represent distinct chemical entities under IUPAC and regulatory definitions . The (3R)-stereochemistry of the pyrrolidine ring is constitutionally embedded in the SMILES notation (c1ccc(cc1)CN2CC[C@H](C2)NS(=O)(=O)c3ccc(cc3)I.Cl) . For assays where chiral recognition is plausible (kinase, GPCR, enzyme active sites), the (R)-enantiomer should be treated as an independent probe; collective class-level SAR indicates that enantiomers of pyrrolidine sulfonamides can exhibit divergent receptor binding affinities [1].
| Evidence Dimension | Stereochemical purity and enantiomeric identity |
|---|---|
| Target Compound Data | (3R) configuration, CAS 864759-46-6, MW 478.78 (HCl salt) |
| Comparator Or Baseline | (3S) enantiomer, CAS 864759-47-7, MW 478.78 (HCl salt); racemic mixtures or undefined stereochemistry |
| Quantified Difference | Absolute configuration: (R) vs (S); no further in vitro comparator data available at the time of search. |
| Conditions | Patent literature and chemical supplier databases confirm separate CAS assignments for each enantiomer. |
Why This Matters
Procurement without chiral specification risks ordering the wrong isomer, invalidating SAR reproducibility where stereochemistry influences binding.
- [1] Poyraz S, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024 Apr;42(7):3441-3458. View Source
